Lanthanum carbonate hydrate

Catalog No.
S571104
CAS No.
54451-24-0
M.F
CH4LaO4
M. Wt
218.95 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lanthanum carbonate hydrate

CAS Number

54451-24-0

Product Name

Lanthanum carbonate hydrate

IUPAC Name

carbonic acid;lanthanum;hydrate

Molecular Formula

CH4LaO4

Molecular Weight

218.95 g/mol

InChI

InChI=1S/CH2O3.La.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2

InChI Key

LIOPFGUJULMLEN-UHFFFAOYSA-N

SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[La+3].[La+3]

Solubility

Practically insoluble.
Soluble in acids
Practically insoluble in wate

Canonical SMILES

C(=O)(O)O.O.[La]

Treatment of Hyperphosphatemia in Chronic Kidney Disease (CKD)

LCH's primary established application lies in the management of hyperphosphatemia, a condition characterized by abnormally high levels of phosphate in the blood. This condition often occurs in individuals with chronic kidney disease (CKD) as their kidneys struggle to effectively remove phosphate from the bloodstream. LCH acts as a phosphate binder, meaning it binds to dietary phosphate in the gastrointestinal tract, preventing its absorption into the bloodstream. This effectively lowers serum phosphate levels and helps manage the complications associated with hyperphosphatemia in CKD patients [, ].

Potential Role in Bone Health Research

While LCH is used to manage hyperphosphatemia, it's crucial to note that its impact on bone health is still under investigation. Concerns exist regarding potential bone toxicity associated with long-term LCH use, as some studies suggest possible associations with bone mineral density changes []. Ongoing research is exploring the potential mechanisms behind these effects and aiming to establish the long-term safety and efficacy of LCH treatment for CKD patients in terms of bone health [].

Investigating LCH's Interaction with other Medications

As LCH becomes increasingly used in clinical settings, researchers are investigating its potential interactions with other medications. One such area of research focuses on the interaction between LCH and roxadustat, a medication used to treat anemia in CKD patients []. Understanding these interactions is crucial for ensuring the safe and effective administration of multiple medications simultaneously.

Lanthanum carbonate hydrate is a white, odorless powder []. It is a water-insoluble lanthanum source readily converted to other lanthanum compounds like the oxide through heating (calcination) []. It is found naturally in minerals like lanthanite [(Ce,La)2CO3] but is typically synthesized for research and industrial purposes [].


Molecular Structure Analysis

Lanthanum carbonate hydrate features a complex crystal structure. The lanthanum (La3+) cations are coordinated with carbonate (CO3²⁻) anions, forming a three-dimensional network. Each carbonate anion binds to three lanthanum cations, and water molecules are loosely bound within the crystal lattice []. This structure influences its low solubility in water [].


Chemical Reactions Analysis

Several chemical reactions involving lanthanum carbonate hydrate are relevant in scientific research:

  • Synthesis: Lanthanum carbonate hydrate can be synthesized through precipitation reactions. One common method involves reacting lanthanum chloride (LaCl3) with sodium carbonate (Na2CO3) in an aqueous solution.
2LaCl3 (aq) + 3Na2CO3 (aq) → La2(CO3)3 (s) + 6NaCl (aq)
  • Decomposition: Upon heating (calcination), lanthanum carbonate hydrate decomposes to lanthanum oxide (La2O3) and releases carbon dioxide gas [].
La2(CO3)3•xH2O (s) → La2O3 (s) + CO2 (g) + xH2O (g)

Physical And Chemical Properties Analysis

  • Melting point: Decomposes before melting []
  • Boiling point: Not applicable (decomposes)
  • Solubility: Insoluble in water []
  • Stability: Stable under normal conditions []

Mechanism of Action (Medical Application)

Lanthanum carbonate hydrate finds its most significant application as a phosphate binder in treating hyperphosphatemia (high blood phosphate levels) in patients with chronic kidney disease [, ]. In the digestive system, lanthanum carbonate binds dietary phosphate, preventing its absorption into the bloodstream. This helps regulate phosphate levels and prevent complications associated with hyperphosphatemia.

  • Choking hazard: Due to its large size, tablets containing lanthanum carbonate hydrate pose a choking risk if swallowed whole. Proper chewing is crucial [].
  • Gastrointestinal side effects: Common side effects include nausea, vomiting, constipation, and diarrhea.
  • Hypocalcemia: Lanthanum can bind to dietary calcium, potentially leading to low blood calcium levels (hypocalcemia).

Physical Description

Other Solid; Dry Powder

Color/Form

White powder

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

218.917322 g/mol

Monoisotopic Mass

218.917322 g/mol

Heavy Atom Count

6

Density

2.6

UNII

0M78EU4V9H
490D9F069T

Drug Indication

Used to reduce serum phosphate in patients with end stage renal disease (ESRD).
FDA Label

Therapeutic Uses

Lanthanum; Kidney Failure, Chronic
Lanthanum carbonate is indicated to reduce serum phosphate in patients with end stage renal disease. /Included in US product label/

Mechanism of Action

Lanthanum carbonate is a phosphate binder that reduces absorption of phosphate by forming insoluble lanthanum phosphate complexes that pass through the gastrointestinal (GI) tract unabsorbed. Both serum phosphate and calcium phosphate product are reduced as a consequence of the reduced dietary phosphate absorption.
Lanthanum carbonate dissociates in the acid environment of the upper GI tract to release lanthanum ions that bind dietary phosphate released from food during digestion. Lanthanum carbonate inhibits absorption of phosphate by forming highly insoluble lanthanum phosphate complexes, consequently reducing both serum phosphate and calcium phosphate product.
The carbonate salt of lanthanum is practically insoluble in water but dissociates in the acidic environment of the upper GI tract to release trivalent lanthanum ions, which bind dietary phosphates released during digestion, thereby forming highly insoluble lanthanum phosphate complexes. Consequently, phosphate absorption, serum phosphorus concentrations, and serum calcium times phosphorus product (Ca X P) are reduced. Lanthanum ions have a high affinity for phosphate; in vitro studies indicate that when lanthanum is present at pH 3-5 (pH corresponding to that of gastric fluid) in twofold molar excess to phosphates, the drug binds about 97% of available phosphates.

Absorption Distribution and Excretion

Bioavailability very low (<0.002%) following single or multiple dose oral administration.
No information is available regarding the mass balance of lanthanum in humans after oral administration. In rats and dogs, the mean recovery of lanthanum after an oral dose was about 99% and 94%, respectively, and was essentially all from feces. Biliary excretion is the predominant route of elimination for circulating lanthanum in rats.
In healthy volunteers administered intravenous lanthanum as the soluble chloride salt (120 μg), renal clearance was less than 2% of total plasma clearance.
Lanthanum is minimally absorbed from the GI tract following oral administration; bioavailability is less than 0.002%. In patients receiving therapeutic dosages of lanthanum for up to 2 years, mean plasma concentrations of the drug remained low (ie, 1.1 ng/mL or less).
Following single or multiple dose oral administration of lanthanum carbonate to healthy subjects, the concentration of lanthanum in plasma was very low. Following oral administration in ESRD patients, the mean lanthanum Cmax was 1.0 ng/mL. During long-term administration (52 weeks) in ESRD patients, the mean lanthanum concentration in plasma was approximately 0.6 ng/mL. There was minimal increase in plasma lanthanum concentrations with increasing doses within the therapeutic dose range. The effect of food on the bioavailability of lanthanum carbonate has not been evaluated, but the timing of food intake relative to lanthanum administration (during and 30 minutes after food intake) has a negligible effect on the systemic level of lanthanum
In vitro, lanthanum is highly bound (>99%) to human plasma proteins, including human serum albumin, alpha1-acid glycoprotein, and transferrin. Binding to erythrocytes in vivo is negligible in rats.
In studies in mice, rats and dogs, lanthanum concentrations in many tissues increased over time and were several orders of magnitude higher than plasma concentrations (particularly in the GI tract, bone and liver). Steady state tissue concentrations in bone and liver were achieved in dogs between 4 and 26 weeks. Relatively high levels of lanthanum remained in these tissues for longer than 6 months after cessation of dosing in dogs. There is no evidence from animal studies that lanthanum crosses the blood-brain barrier.
For more Absorption, Distribution and Excretion (Complete) data for Lanthanum Carbonate (13 total), please visit the HSDB record page.

Metabolism Metabolites

Lanthanum is not metabolized.
Lanthanum is not metabolized and is not a substrate of CYP450. In vitro metabolic inhibition studies showed that lanthanum at concentrations of 10 and 40 ug/mL does not have relevant inhibitory effects on any of the CYP450 isoenzymes tested (1A2, 2C9/10, 2C19, 2D6, and 3A4/5).

Wikipedia

Lanthanum carbonate
Nd:YAB

FDA Medication Guides

Fosrenol
Lanthanum Carbonate
TABLET, CHEWABLE;ORAL
POWDER;ORAL
TAKEDA PHARMS USA
12/15/2023
12/12/2023

Drug Warnings

Adverse effects reported in 5% or more of patients receiving lanthanum carbonate and more frequently than with placebo include nausea, vomiting, dialysis graft occlusion, and abdominal pain.
Patients with acute peptic ulcer, ulcerative colitis, Crohn's disease or bowel obstruction were not included in lanthanum carbonate clinical studies. Caution should be used in patients with these conditions.
While growth abnormalities were not identified in long-term animal studies, lanthanum was deposited into developing bone including growth plate. The consequences of such deposition in developing bone in pediatric patients are unknown. Therefore, the use of lanthanum carbonate in this population is not recommended.
/Patients taking lanthanum carbonate should be advised of the/ importance of taking lanthanum carbonate with or immediately after meals.
For more Drug Warnings (Complete) data for Lanthanum Carbonate (9 total), please visit the HSDB record page.

Biological Half Life

Elimination half-life of 53 hours.
Lanthanum was cleared from plasma following discontinuation of therapy with an elimination half-life 53 hours.
... Estimates of elimination half-life from bone ranged from 2.0 to 3.6 years.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

All Other Basic Inorganic Chemical Manufacturing
Petrochemical Manufacturing
Petroleum Refineries
Carbonic acid, lanthanum(3+) salt (3:2): ACTIVE

Storage Conditions

Store at 25 °C (77 °F): excursions permitted to 15-30 °C (59-86 °F)

Interactions

Drugs known to interact with antacids should not be administered within 2 hours of a lanthanum carbonate dose. Potential pharmacokinetic interaction (insoluble complex formation).
... Twelve patients randomly received in a crossover manner a single oral dose of ciprofloxacin 750 mg alone and plus lanthanum carbonate 1 g three times daily with meals for six doses, with a washout interval of 7 to 14 d. Serial blood and urine samples were collected for 24 hr after ciprofloxacin administration, and ciprofloxacin concentrations were determined using reverse-phase HPLC. Pharmacokinetic parameters of ciprofloxacin were calculated by noncompartmental methods, and the effect of lanthanum on ciprofloxacin pharmacokinetic parameters was assessed using ANOVA. Lanthanum decreased (P < 0.001) the mean ciprofloxacin area under the plasma concentration-time curve by 54% and the maximum plasma concentration by 56%. The 24-hr urinary recovery of ciprofloxacin was reduced by 52% by lanthanum (P < 0.001). No statistically significant differences in ciprofloxacin time to maximum plasma concentration, elimination half-life, and renal clearance occurred between the two arms. Lanthanum carbonate significantly reduces the systemic exposure to orally administered ciprofloxacin. Concomitant administration of both drugs should be avoided to prevent possible suboptimal response to ciprofloxacin.

Dates

Modify: 2024-04-14

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